4-Iodobenzylamine hydrochloride
Overview
Description
4-Iodobenzylamine hydrochloride is an organic compound with the linear formula IC6H4CH2NH2 · HCl . It is used in the synthesis of cyclic amides, reacting with methyl 4-bromomethyl-3-methoxycarbonyl cinnamate in the presence of triethylamine . It also finds applications in pharmaceuticals, agrochemicals, and dye industries .
Molecular Structure Analysis
The molecular formula of this compound is C7H9ClIN . The molecular weight is 269.51 . The SMILES string representation is Cl[H].NCc1ccc(I)cc1 .Chemical Reactions Analysis
This compound can react with methyl 4-bromomethyl-3-methoxycarbonyl cinnamate in the presence of triethylamine to give the corresponding cyclic amide .Physical and Chemical Properties Analysis
The melting point of this compound is between 299-303 °C (lit.) . It is a solid substance with a white appearance .Scientific Research Applications
Synthesis and Industrial Applications
- Synthesis of Organic Intermediates : 4-Iodobenzylamine hydrochloride is used in the synthesis of various organic intermediates. For instance, N,N-Dimethyl-4-nitrobenzylamine, a compound relevant in medicine, pesticide, and chemical industries, involves the use of related benzylamine derivatives in its synthesis process. This showcases the compound's utility in facilitating diverse chemical reactions (Wang Ling-ya, 2015).
Neuroscience Research
- Neurotoxicity Studies : Compounds related to this compound, such as N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride, have been utilized in neuroscience research to study their neurotoxic effects on noradrenergic neurons. Such research helps in understanding the impacts of various compounds on neural functioning and potential therapeutic applications or risks (G. Jaim-Etcheverry & L. M. Zieher, 1980).
Radiotherapeutics
- Radiotherapeutic Research : Derivatives of benzylamines, including those akin to this compound, have been explored for their potential in radiotherapeutic applications. This includes studies on radioiodinated benzylamines for their possible use in the treatment of neuroendocrine tumors, demonstrating the compound's relevance in targeted cancer therapies (C. Branger et al., 1995).
Analytical Chemistry
- Analytical Chemistry Techniques : In analytical chemistry, derivatives of benzylamine, similar to this compound, are utilized in methodologies such as gas chromatography-mass spectrometry. This highlights the compound's role in advancing analytical techniques for the examination of various biochemical and chemical substances (F. V. van Kuijk et al., 1990).
Material Science
- Optical and Material Science : The compound plays a role in material science, particularly in the study and development of semi-organic crystals. For example, research on crystals like 4-Methylbenzylammonium chloride hemihydrate, which is structurally related to this compound, contributes to the understanding of crystal formation and properties, important in various technological applications (R. Aarthi & C. Raja, 2019).
Corrosion Studies
- Corrosion Inhibition Research : Analogous compounds to this compound have been studied for their effectiveness as corrosion inhibitors. This research is significant in understanding how these compounds can protect metals, like steel, from corrosion, especially in acidic environments (R. A. Hussein, 2015).
Safety and Hazards
4-Iodobenzylamine hydrochloride is classified as a skin irritant (Category 2), serious eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment such as dust masks, eyeshields, and gloves . In case of contact with skin or eyes, immediate medical attention is required .
Mechanism of Action
Mode of Action
The mode of action of 4-Iodobenzylamine hydrochloride involves its reaction with other compounds. For instance, it can react with methyl 4-bromomethyl-3-methoxycarbonyl cinnamate in the presence of triethylamine to give the corresponding cyclic amide . .
Biochemical Pathways
It’s known that the compound can participate in reactions to form cyclic amides
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is air-sensitive and should be handled in a well-ventilated place .
Properties
IUPAC Name |
(4-iodophenyl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN.ClH/c8-7-3-1-6(5-9)2-4-7;/h1-4H,5,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJMURRFWZREHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)I.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584425 | |
Record name | 1-(4-Iodophenyl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59528-27-7 | |
Record name | 1-(4-Iodophenyl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-iodophenyl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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